3-bromo-N'-(4-bromobenzoyl)benzohydrazide
Overview
Description
3-bromo-N'-(4-bromobenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research due to its unique properties. BBH is a hydrazide derivative that contains two bromine atoms and a benzoyl group, making it a useful tool for studying various biochemical and physiological processes.
Scientific Research Applications
Structural and Molecular Analysis
- The study of similar compounds like 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide has involved crystallographic analysis, vibrational spectroscopy, and theoretical calculations. This research helps in understanding the molecular structure and interactions at a crystal level, potentially informing material science and pharmaceutical applications (Arunagiri et al., 2018).
Synthesis and Structural Characterization
- Research on compounds like E-3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide methanol solvate focuses on synthesis methods and the characterization of molecular structure. This knowledge is crucial for developing new materials and understanding their potential applications (Guo-Biao Cao, 2009).
Antimicrobial and Anticancer Potentials
- Research has been conducted on 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, including their evaluation for antimicrobial and anticancer potentials. This type of study is vital for drug discovery and understanding the biological activity of these compounds (Pradeep Kumar et al., 2017).
Analgesic, Antifungal, and Antiproliferative Activities
- Studies on derivatives of benzohydrazide like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have shown promising results in analgesic, antifungal, and antiproliferative activities. These findings are crucial for pharmaceutical development (K. K. Vijaya Raj et al., 2007).
Apoptosis Induction in Cancer Therapy
- Research on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides has explored their role as apoptosis inducers, an essential aspect for cancer treatment strategies (N. Sirisoma et al., 2009).
Biological Activity Screening
- Schiff base compounds related to benzohydrazides have been screened for various biological activities including antibacterial, antifungal, and antioxidant activities, highlighting their potential in medicinal chemistry (M. Sirajuddin et al., 2013).
properties
IUPAC Name |
3-bromo-N'-(4-bromobenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKAZHXWBQLSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[(4-bromophenyl)carbonyl]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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